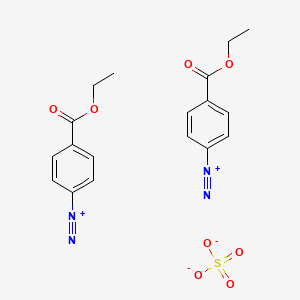
N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride is a synthetic organic compound It is characterized by its unique chemical structure, which includes a mesityloxyethyl group, a methylpiperidino group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride typically involves multiple steps:
Formation of the Mesityloxyethyl Intermediate: This step involves the reaction of mesityl oxide with an appropriate alcohol under acidic or basic conditions to form the mesityloxyethyl intermediate.
Introduction of the Methylpiperidino Group: The mesityloxyethyl intermediate is then reacted with a methylpiperidine derivative under suitable conditions, such as in the presence of a base or a catalyst.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its interactions with biological molecules or systems.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide
- N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide sulfate
- N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide nitrate
Uniqueness
N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
| 77791-40-3 | |
Formule moléculaire |
C20H33ClN2O2 |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[2-(2,4,6-trimethylphenoxy)ethyl]acetamide;chloride |
InChI |
InChI=1S/C20H32N2O2.ClH/c1-15-12-16(2)20(17(3)13-15)24-11-10-21(5)19(23)14-22-9-7-6-8-18(22)4;/h12-13,18H,6-11,14H2,1-5H3;1H |
Clé InChI |
CMBXVUJAEJYVAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC[NH+]1CC(=O)N(C)CCOC2=C(C=C(C=C2C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)

![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
